Bombolitin IV
CAS No.: 95753-40-5
Cat. No.: VC17142129
Molecular Formula: C88H158N24O20
Molecular Weight: 1872.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95753-40-5 |
|---|---|
| Molecular Formula | C88H158N24O20 |
| Molecular Weight | 1872.3 g/mol |
| IUPAC Name | 4-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[6-amino-2-[[2-[[4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C88H158N24O20/c1-20-50(16)67(93)84(128)105-62(39-64(92)113)82(126)111-71(51(17)21-2)87(131)102-56(30-24-27-33-90)77(121)104-63(40-66(115)116)83(127)112-72(52(18)22-3)88(132)107-59(36-45(6)7)79(123)98-53(19)74(118)100-55(29-23-26-32-89)76(120)103-60(37-46(8)9)80(124)110-69(48(12)13)85(129)101-57(31-25-28-34-91)78(122)109-70(49(14)15)86(130)106-58(35-44(4)5)75(119)96-42-65(114)99-61(38-54-41-95-43-97-54)81(125)108-68(47(10)11)73(94)117/h41,43-53,55-63,67-72H,20-40,42,89-91,93H2,1-19H3,(H2,92,113)(H2,94,117)(H,95,97)(H,96,119)(H,98,123)(H,99,114)(H,100,118)(H,101,129)(H,102,131)(H,103,120)(H,104,121)(H,105,128)(H,106,130)(H,107,132)(H,108,125)(H,109,122)(H,110,124)(H,111,126)(H,112,127)(H,115,116) |
| Standard InChI Key | OOVTXKYATDTCSZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |
Introduction
Discovery and Structural Characteristics of Bombolitin IV
Bombolitin IV was first identified as one of five structurally related peptides (Bombolitins I–V) in the venom of Megabombus pennsylvanicus . Its primary sequence, INIKDILAKLVKVLGHV, comprises 17 amino acids with a predominance of hydrophobic residues (e.g., isoleucine, leucine, valine) and a net charge of +2 at physiological pH . This amphiphilic arrangement—a hydrophobic N-terminal region and a cationic C-terminal domain—facilitates interactions with biological membranes, a hallmark of antimicrobial peptides (AMPs).
Sequence and Physicochemical Properties
Comparative analyses of bombolitins reveal conserved functional motifs despite interspecies variations. Bombolitin IV shares 47% sequence identity with homologs like BII (M. pennsylvanicus) and BL6 (Bombus lapidarius), with divergence primarily in residues implicated in membrane selectivity . Key physicochemical parameters include:
| Property | Bombolitin IV | Brevinin-1E | SAMA Peptide |
|---|---|---|---|
| Length (amino acids) | 17 | 24 | 23 |
| Net Charge | +2 | +4 | +8 |
| Isoelectric Point (pI) | 10.45 | 10.39 | 12.17 |
| Hydrophobicity (%) | 58 | 99.9 | 47.83 |
| α-Helix Content (%) | 70.59 | 79.17 | 91.30 |
Data derived from in silico characterization .
The peptide’s α-helical propensity, confirmed via circular dichroism spectroscopy, enhances its ability to disrupt lipid bilayers. Molecular dynamics simulations further predict that Bombolitin IV adopts a helical conformation upon binding to membrane mimics, with residues 2–11 critical for lipid interaction .
Mechanisms of Action: Antimicrobial and Hemolytic Activities
Bombolitin IV exhibits dual functionality: it lyses microbial membranes and eukaryotic cells. At concentrations as low as 1.2 µM, it induces mast cell degranulation and erythrocyte lysis, with an ED₅₀ of 0.7 µg/ml against guinea pig erythrocytes . Its antimicrobial activity spans Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli), though hemolysis remains a therapeutic barrier.
Membrane Disruption and Selectivity
| Strain (ATCC) | MIC (µM) | MBC (µM) | Hemolysis (% at 50 µM) |
|---|---|---|---|
| S. aureus 29215 | 10 | 10 | 12 |
| E. coli 25922 | 5 | 5 | 9 |
| Human Erythrocytes | — | — | 18 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration .
The SAMA peptide also demonstrated antibiofilm activity against S. aureus (MBEC = 30 µM), highlighting its potential for treating persistent infections .
Structural Diversity and Functional Implications Across Species
Interspecies comparisons of bombolitins reveal that sequence variations correlate with functional specialization. For instance, BII (M. pennsylvanicus) preferentially targets Saccharomyces cerevisiae, whereas BL6 (B. lapidarius) shows greater efficacy against E. coli . Bombolitin IV’s unique residues (e.g., Asn², Lys⁴) may explain its broader activity spectrum compared to these analogs.
Conformational Flexibility and Membrane Binding
Challenges and Future Directions
Despite its promising attributes, Bombolitin IV’s therapeutic application is hindered by toxicity. Ongoing research focuses on:
-
Sequence Optimization: Substituting hydrophobic residues (e.g., Ile³, Leu¹⁰) with polar analogs to reduce hemolysis.
-
Delivery Systems: Encapsulation in lipid nanoparticles to minimize off-target effects.
-
Synergistic Combinations: Pairing with conventional antibiotics to lower effective doses.
The success of the SAMA peptide underscores the potential of hybridization strategies in AMP engineering. Future studies should explore Bombolitin IV’s antitumor and immunomodulatory properties, which remain underexplored.
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